molecular formula C27H24N2O7S B12141669 (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Cat. No.: B12141669
M. Wt: 520.6 g/mol
InChI Key: NKVABEBMAXXKPF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolidine-2,3-dione class, characterized by a benzothiazole core substituted with 4,6-dimethyl groups, a furan-2-yl(hydroxy)methylidene moiety at position 4, and a 3,4,5-trimethoxyphenyl group at position 3.

  • Benzothiazole scaffold: Known for antitumor, antimicrobial, and anti-inflammatory activities .
  • 3,4,5-Trimethoxyphenyl group: Enhances lipophilicity and membrane permeability, common in cytotoxic agents targeting tubulin or kinases.
  • Furan-2-yl(hydroxy)methylidene: May contribute to hydrogen bonding with biological targets or influence metabolic stability.

Properties

Molecular Formula

C27H24N2O7S

Molecular Weight

520.6 g/mol

IUPAC Name

1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H24N2O7S/c1-13-9-14(2)21-19(10-13)37-27(28-21)29-22(15-11-17(33-3)25(35-5)18(12-15)34-4)20(24(31)26(29)32)23(30)16-7-6-8-36-16/h6-12,22,31H,1-5H3

InChI Key

NKVABEBMAXXKPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C(=C5)OC)OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and furan intermediates, followed by their condensation with a pyrrolidine-2,3-dione derivative. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced purification techniques, such as chromatography or crystallization, would be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce simpler analogs with fewer functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with benzothiazole and thiophene structures often exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The antimicrobial activity is likely mediated through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Case Studies : In studies evaluating similar benzothiazole derivatives, compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound also shows promise in cancer research:

  • Mechanism of Action : The antitumor effects may be attributed to the inhibition of specific enzymes involved in tumor growth or induction of apoptosis in cancer cells.
  • Case Studies : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential for further development in oncology .

Industrial Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Research Tools : For studying enzyme interactions and cellular mechanisms in various biological systems.

Mechanism of Action

The mechanism of action of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine-2,3-dione Derivatives

Compound ID Position 5 Substituent Position 4 Substituent Benzothiazole Substituents Reported Activity
Target 3,4,5-Trimethoxyphenyl Furan-2-yl(hydroxy)methylidene 4,6-dimethyl Hypothesized ferroptosis induction
A 3,4-Dichlorophenyl Phenylmethylidene 4,6-dimethyl Cytotoxicity (e.g., IC₅₀ ~10 μM in leukemia cells)
B Thiophen-2-yl Phenylmethylidene 4,6-dimethyl Antiproliferative activity (breast cancer models)
C 4-Hydroxyphenyl Phenylmethylidene 4,6-dimethyl Moderate antioxidant effects
D 3-Methoxy-4-pentoxyphenyl Phenylmethylidene 4,6-dimethyl Enhanced solubility, tubulin inhibition

Substituent-Driven Pharmacological Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4,5-trimethoxyphenyl group (target compound) provides electron-donating methoxy substituents, which may enhance interactions with hydrophobic pockets in proteins like tubulin or kinases.
  • Hydroxy vs. Non-Hydroxy Substituents: The furan-2-yl(hydroxy)methylidene group in the target compound may improve solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs (e.g., Compounds A–D). This could enhance target binding or reduce metabolic degradation.
  • Methoxy vs. Alkoxy Chains: Compound D’s 3-methoxy-4-pentoxyphenyl group introduces a long alkoxy chain, increasing lipophilicity and possibly extending half-life.

Biological Activity

The compound (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione is a complex organic molecule with potential pharmacological applications. Its intricate structure suggests various biological activities that merit exploration. This article reviews the biological activity of this compound based on current research findings, including its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C28H23N3O4S
  • Molecular Weight : 497.6 g/mol
  • IUPAC Name : (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting with the formation of the benzothiazole scaffold followed by the introduction of furan and pyrrolidine moieties. The use of various acids and bases under controlled conditions is essential for achieving high purity and yield.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar in structure have shown moderate to significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound's structural elements suggest potential antifungal activity by inhibiting fungal growth through mechanisms similar to those observed in triazole derivatives .

Enzyme Inhibition

Studies on related compounds have demonstrated their ability to inhibit key enzymes:

  • Cholinesterase Inhibition : Some benzothiazole derivatives have been documented to inhibit butyrylcholinesterase (BChE) effectively . This inhibition is crucial in neurodegenerative diseases like Alzheimer's.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzothiazole derivatives have been explored in various cancer cell lines:

  • Case Study : A related compound exhibited cytostatic activity against pancreatic cancer cells (DAN-G), indicating a potential for anticancer applications .

The biological activity of (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione likely involves:

  • Receptor Binding : The compound may interact with specific receptors or enzymes to modulate their activity.
  • Pathway Modulation : It could affect signaling pathways involved in cell proliferation and apoptosis.

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntibacterialModerate to significant activity against S. aureus and E. coli
AntifungalPotential inhibition of fungal growth
Enzyme InhibitionEffective BChE inhibition
CytotoxicitySignificant effects on pancreatic cancer cells

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